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Compound of Interest

Compound Name:
5-Bromo-4-methyl-2-phenyl-1,3-

thiazole

Cat. No.: B1273740 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of 2-phenyl-1,3-thiazole

analogs reveals their significant potential across various therapeutic areas, including antifungal,

antibacterial, and anticancer applications. The versatility of the 2-phenyl-1,3-thiazole scaffold

allows for chemical modifications at several positions, profoundly influencing the biological

activity of the resulting compounds. This guide compares the performance of different analogs

based on experimental data from recent studies, details the experimental protocols used for

their evaluation, and provides visual summaries of key concepts.

Antifungal Activity of 2-phenyl-1,3-thiazole Analogs
The 2-phenyl-1,3-thiazole core is a prominent feature in several antifungal agents.[1] SAR

studies often focus on optimizing substitutions on the phenyl ring and the thiazole moiety to

enhance potency against various fungal pathogens, including clinically relevant Candida

species and plant pathogenic fungi.[1][2][3][4]

A key target for many of these analogs is the lanosterol 14α-demethylase (CYP51) enzyme,

which is crucial for ergosterol biosynthesis in fungi.[1][2] By inhibiting this enzyme, these

compounds disrupt the integrity of the fungal cell membrane, leading to cell death.

Structure-Activity Relationship Insights:

4-Position of the Thiazole Ring: Studies have shown that substituting the 4-position of the

thiazole ring with large groups can significantly decrease antifungal activity.[1] Conversely,
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an unsubstituted 4-position (R1 = H) was found to improve activity compared to the lead

compound with a methyl group at this position.[1]

Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring

are critical. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or

trifluoromethyl groups, at the ortho or meta positions of the benzene ring have been shown

to enhance antifungal potency.[4]

Side Chain Modifications: Modifications to side chains attached to the core structure can also

modulate activity. For instance, in a series of novel derivatives, compound B9 emerged with

potent activity against seven common clinically susceptible fungal strains and moderate

activity against six fluconazole-resistant strains.[1] Another study found that compound 7e

exhibited a significantly lower Minimum Inhibitory Concentration (MIC) value against C.

albicans compared to the reference drug fluconazole.[2]
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Compound Target Organism(s)
Activity (MIC or
EC50 in µg/mL)

Reference

B9

Candida albicans,

Aspergillus fumigatus,

Fluconazole-resistant

fungi

Potent activity against

7 susceptible strains,

moderate against 6

resistant strains

[1]

7a Candida albicans MIC: 7.81 [2]

7e Candida albicans MIC: 3.9 [2]

Fluconazole Candida albicans MIC: 15.62 [2]

5b
Sclerotinia

sclerotiorum
EC50: 0.51 [4]

Carbendazim
Sclerotinia

sclerotiorum
EC50: 0.57 [4]

10c

S. sclerotiorum,

Botrytis cinerea,

Rhizoctonia cerealis

EC50: 4.90, 7.57, 7.84

respectively
[3]

Thifluzamide
S. sclerotiorum, B.

cinerea, R. cerealis

EC50: 4.35, 10.35,

22.12 respectively
[3]

Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method): The antifungal activity is

commonly determined using the broth microdilution method as per the guidelines of the Clinical

and Laboratory Standards Institute (CLSI).

Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g.,

Sabouraud Dextrose Agar) at a suitable temperature. A suspension is then prepared in

sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of

fungal cells (e.g., 0.5 McFarland standard).

Compound Dilution: The test compounds are dissolved in a solvent like DMSO to create a

stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a
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liquid medium (e.g., RPMI-1640).

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates

are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

Determination of MIC: The MIC is defined as the lowest concentration of the compound that

causes a significant inhibition of visible fungal growth compared to the growth control (drug-

free well).

Antimicrobial Activity of 2-phenyl-1,3-thiazole
Analogs
The 2-phenyl-1,3-thiazole scaffold is also a promising framework for the development of new

antibacterial agents, with activity reported against both Gram-positive and Gram-negative

bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Structure-Activity Relationship Insights:

Gram-Positive vs. Gram-Negative Activity: The antibacterial activity of these compounds is

often more pronounced against Gram-positive strains.[5]

Substitutions on the Phenylamino Group: For 2-phenylamino-thiazole derivatives, specific

substitutions on the phenylamino moiety are crucial. Compound 3e showed the highest

growth inhibitory effect against all tested pathogens, with particularly low MIC values against

Candida strains.[5]

Thiazole Ring Substitutions: A nonpolar, hydrophobic functional group at the C2 position of

the thiazole and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position were

found to be necessary for activity against MRSA.[6]

Hybrid Molecules: Incorporating a 1,3,4-thiadiazole thione moiety into the phenylthiazole

skeleton has yielded compounds with excellent antibacterial activity. Compound 5k

demonstrated remarkable potency against Ralstonia solanacearum, significantly

outperforming commercial agents.[4]
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Compound Target Organism(s)
Activity (MIC or
EC50 in µg/mL)

Reference

3e

Gram-positive

bacteria, Candida

strains

MIC: 31.25 (Gram-

positive), 7.81

(Candida)

[5]

11 S. aureus, E. coli MIC: 150-200 [7]

12 S. aureus, E. coli MIC: 125-150 [7]

5k
Ralstonia

solanacearum
EC50: 2.23 [4]

Thiodiazole copper
Ralstonia

solanacearum
EC50: 52.01 [4]

5 MRSA

Improved toxicity

profile over lead

compound

[6]

22d MRSA

Improved toxicity

profile over lead

compound

[6]

25 MRSA

Improved toxicity

profile over lead

compound

[6]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Cup Plate Method): This diffusion method is

used to evaluate the antimicrobial activity of the synthesized compounds.[7]

Medium Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and

allowed to solidify.

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the

test microorganism.
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Well Creation: Cups or wells of a specific diameter are created in the agar using a sterile

borer.

Compound Application: A defined volume of the test compound solution (at various

concentrations) is added to each well. A standard antibiotic (e.g., Ofloxacin) and the solvent

(e.g., DMSO) serve as positive and negative controls, respectively.

Incubation: The plates are incubated at 37°C for 24 hours.

Measurement: The diameter of the zone of inhibition (the clear area around the well where

bacterial growth is inhibited) is measured in millimeters. The MIC is the lowest concentration

of the compound that inhibits visible growth.

Anticancer Activity of 2-phenyl-1,3-thiazole Analogs
Numerous studies have highlighted the potential of 2-phenyl-1,3-thiazole derivatives as

anticancer agents, showing cytotoxic effects against a range of human cancer cell lines,

including breast (MCF-7), liver (Hep-G2), and neuroblastoma (SKNMC).[8][9]

Structure-Activity Relationship Insights:

Influence of Phenyl Ring Substituents: The cytotoxic activity is highly dependent on the

substituents on the N-phenyl ring of carboxamide derivatives.

An electron-withdrawing nitro group at the para position (compound 4c) resulted in high

cytotoxicity against SKNMC cells.[9]

A chlorine atom at the meta position (compound 4d) showed the highest effect against

Hep-G2 cells.[9]

Conversely, placing the chlorine at the para position significantly decreased activity.[9]

Enhancement of Activity: In another study, introducing a p-fluorophenyl group to the 2nd

position of the thiazole ring enhanced anticancer activity, while a p-chlorophenyl group led to

a reduction.[10] Compound 4i from this series was the most promising, with a very low IC50

value against the SaOS-2 osteosarcoma cell line.[10]
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Comparative Performance of Anticancer Analogs
Compound Cell Line(s)

Activity (IC50 in µM
or µg/mL)

Reference

4c
SKNMC

(Neuroblastoma)
IC50: 10.8 µM [9]

4d
Hep-G2

(Hepatocarcinoma)
IC50: 11.6 µM [9]

Doxorubicin SKNMC, Hep-G2 Potent reference drug [9]

4i
SaOS-2

(Osteosarcoma)
IC50: 0.190 µg/mL [10]

4d
SaOS-2

(Osteosarcoma)
IC50: 0.212 µg/mL [10]

4b
SaOS-2

(Osteosarcoma)
IC50: 0.214 µg/mL [10]

100a
MCF7 (Breast

Cancer)
IC50: 20.6 µM [8]

100b
MCF7 (Breast

Cancer)
IC50: 25.5 µM [8]

Doxorubicin
MCF7 (Breast

Cancer)
IC50: 32.02 µM [8]

Experimental Protocols
MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension,

cytotoxicity.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution. The plates are incubated for a few more hours (e.g., 4 hours) to

allow viable cells to metabolize the MTT into formazan crystals.

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to

each well to dissolve the purple formazan crystals.

Absorbance Measurement: The absorbance of the resulting solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by

50%, is then determined from the dose-response curve.

Visualizations
Caption: General workflow for the synthesis, screening, and optimization of 2-phenyl-1,3-

thiazole analogs.
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Click to download full resolution via product page

Caption: Mechanism of action for antifungal 2-phenyl-1,3-thiazole analogs targeting the CYP51

enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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